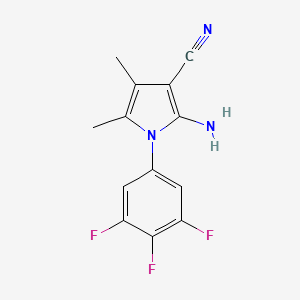
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. This compound is characterized by the presence of an amino group, two methyl groups, a trifluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzene and an appropriate acylating agent.
Amination and Methylation: The amino group and methyl groups can be introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the trifluorophenyl group.
2-Amino-4,5-dimethyl-1-(2,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with different positioning of fluorine atoms.
2-Amino-4,5-dimethyl-1-(3,4-difluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with fewer fluorine atoms.
Uniqueness
The presence of the trifluorophenyl group in 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C13H10F3N3 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10F3N3/c1-6-7(2)19(13(18)9(6)5-17)8-3-10(14)12(16)11(15)4-8/h3-4H,18H2,1-2H3 |
InChI Key |
QAAQJDNKXZFAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C(=C2)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















